Cas no 93-03-8 (Veratryl alcohol)

Veratryl alcohol (3,4-Dimethoxybenzenemethanol) Is a secondary metabolite of lignin degrading fungi,Commonly used as a non phenolic substrate for the determination of lignindecompositionactivity.
Veratryl alcohol structure
Veratryl alcohol structure
Veratryl alcohol
93-03-8
C9H12O3
168.189783096313
MFCD00004638
34681
7118

Veratryl alcohol Properties

Names and Identifiers

    • Veratryl alcohol
    • 3,4-DIMETHOXYBENZYL METHANOL
    • (3,4-DIMETHOXYPHENYL)METHANOL
    • RARECHEM AL BD 0062
    • 3,4-dimethoxy-benzenemethano
    • 3,4-dimethoxy-Benzenemethanol
    • 3,4-Dimethoxyphenylmethyl alcohol
    • 3,4-Dimethoxybenzyl alcohol (Veratry alcohol)
    • Benzenemethanol, 3,4-dimethoxy-
    • 3,4-Dimethoxybenzene-1-methanol
    • 3,4-Dimethoxybenzyl alcohol
    • veratrole alcohol
    • 3,4-dimethoxybenzenemethanol
    • dimethoxybenzyl alcohol
    • 3,4-dimethoxy-benzyl alcohol
    • MB4T4A711H
    • (3,4-dimethoxyphenyl)-methanol
    • OEGPRYNGFWGMMV-UHFFFAOYSA-N
    • (3,4-dimethoxyphenyl)methyloxidanyl
    • 3,4-Dimethoxybenzyl alcohol (Veratryl alcohol)
    • (3,4-dimethoxyphenyl)methan
    • 3,4-Dimethoxybenzenemethanol (ACI)
    • Veratryl alcohol (6CI, 7CI, 8CI)
    • (3,4-Dimethoxyphenyl)methanol
    • [3,4-Bis(methyloxy)phenyl] methanol
    • NSC 6317
    • Veratralcohol
    • Veratric alcohol
    • 3,4-Dimethoxybenzyl Alcohol
    • Verapamil Hydrochloride Imp. E (EP): (3,4-Dimethoxyphenyl)methanol
    • +Expand
    • MFCD00004638
    • OEGPRYNGFWGMMV-UHFFFAOYSA-N
    • 1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3
    • OCC1C=C(OC)C(OC)=CC=1
    • 639388

Computed Properties

  • 168.078644g/mol
  • 0
  • 0.6
  • 1
  • 3
  • 3
  • 168.078644g/mol
  • 168.078644g/mol
  • 38.7Ų
  • 12
  • 127
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0
  • 168.19

Experimental Properties

  • 1.19610
  • 38.69000
  • n20/D 1.552(lit.)
  • miscible
  • 296-297 °C/732 mmHg(lit.)
  • 22 ºC
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Cryst.
  • Soluble in ethanol, ether and other organic solvents.
  • 1.157 g/mL at 25 °C(lit.)

Veratryl alcohol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IHWF-1g
Benzenemethanol, 3,4-dimethoxy-
93-03-8 97%
1g
$4.00 2024-04-20
A2B Chem LLC
AI62207-1g
3,4-Dimethoxybenzyl alcohol
93-03-8 97%
1g
$4.00 2024-07-18
Aaron
AR00II4R-1g
Benzenemethanol, 3,4-dimethoxy-
93-03-8 97%
1g
$4.00 2024-07-18
Alichem
A019121779-500g
(3,4-Dimethoxyphenyl)methanol
93-03-8 95%
500g
$224.40 2023-08-31
Ambeed
A187224-1g
(3,4-Dimethoxyphenyl)methanol
93-03-8 97%
1g
$5.0 2024-04-15
Apollo Scientific
OR911996-100g
3,4-Dimethoxybenzyl alcohol
93-03-8 98+%
100g
£39.00 2024-07-28
Enamine
EN300-20192-0.05g
(3,4-dimethoxyphenyl)methanol
93-03-8 95%
0.05g
$19.0 2023-09-16
Life Chemicals
F0001-2235-0.25g
"3,4-Dimethoxybenzyl alcohol"
93-03-8 95%+
0.25g
$18.0 2023-11-21
MedChemExpress
HY-107858-100mg
Veratryl alcohol
93-03-8 ≥98.0%
100mg
¥500 2024-04-16
S e l l e c k ZHONG GUO
S3213-100mg
Veratryl alcohol
93-03-8 98.94%
100mg
¥794.64 2023-09-15

Veratryl alcohol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diphenylsilane Catalysts: Calcium oxide Solvents: Dimethyl sulfoxide ;  5 - 240 min, 25 - 100 °C
1.2 Reagents: Water
Reference
Green preparation of biomass-based aromatic alcohols
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Palladium diacetate ;  0.5 h, 1.5 MPa, 180 °C
Reference
Method for catalytic conversion of veratryl alcohol into 3,4-dimethoxytoluene
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C
Reference
FeCl3-Catalyzed Self-Cleaving Deprotection of Methoxyphenylmethyl-Protected Alcohols
Sawama, Yoshinari; Masuda, Masahiro; Asai, Shota; Goto, Ryota; Nagata, Saori; et al, Organic Letters, 2015, 17(3), 434-437

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Tributylstannane Catalysts: Phenylboronic acid Solvents: Dichloromethane
Reference
Arylboronic acid-facilitated selective reduction of aldehydes by tributyltin hydride
Yu, Hongwu; Wang, Binghe, Synthetic Communications, 2001, 31(17), 2719-2725

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Reference
New spasmolytic derivatives of 1-phenylisoquinoline
Tsatsas, Georges, Annales Pharmaceutiques Francaises, 1952, 10, 276-91

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings
Hsueh, Nathanael; Chai, Christina L. L., Langmuir, 2021, 37(29), 8811-8820

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2402734-65-8 Solvents: Isopropanol ;  30 min, 82 °C
Reference
CNN pincer ruthenium complexes for efficient transfer hydrogenation of biomass-derived carbonyl compounds
Figliolia, Rosario; Cavigli, Paolo; Comuzzi, Clara; Del Zotto, Alessandro; Lovison, Denise; et al, Dalton Transactions, 2020, 49(2), 453-465

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium formate Catalysts: Iridium(2+), chloro(1,10-phenanthroline-κN1,κN10)(2,2′:6′,2′′-terpyridine-κN1,κN… Solvents: Ethanol ,  Water ;  45 min, 100 °C
Reference
Polypyridyl iridium(III) based catalysts for highly chemoselective hydrogenation of aldehydes
Pandrala, Mallesh; Resendez, Angel; Malhotra, Sanjay V., Journal of Catalysis, 2019, 378, 283-288

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Palladium ,  Titanium Solvents: Methanol ;  10 min, 35 °C
1.2 Reagents: Hydrogen ;  5 h, 0.4 MPa, 45 °C; 2 h, 45 °C
Reference
Cost-effective preparation method of veratryl alcohol
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  -3 °C; 30 min, -3 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Reference
Synthesis of analogues of salidroside
Chen, Hui; Cui, Ying; Li, Lingzhi, Di-San Junyi Daxue Xuebao, 2012, 34(11), 1057-1061

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water
Reference
Synthesis of resveratrol-based natural products as fungicides, sunscreens and for treatment of skin cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
1.2 Reagents: Water
Reference
Total Synthesis of Diverse Carbogenic Complexity within the Resveratrol Class from a Common Building Block
Snyder, Scott A.; Breazzano, Steven P.; Ross, Audrey G.; Lin, Yunqing; Zografos, Alexandros L., Journal of the American Chemical Society, 2009, 131(5), 1753-1765

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Water ;  17 h, 45 °C
Reference
A mechanistic perspective on the mechanochemical method to reduce carbonyl groups with stainless steel and water
Mokhtar, Mennatullah M.; Andersen, Joel M.; Kister, Ethan A.; Hopkins, Jordan X.; Estier, Tom; et al, European Journal of Organic Chemistry, 2023, 26(23),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  5 h, 1 MPa, 100 °C
Reference
Strong Oxophilicity of Zr Species in Zr4+-Exchanged Montmorillonite Boosted Meerwein-Ponndorf-Verley Reduction of Renewable Carbonyl Compounds
Song, Jinliang ; Xie, Chao ; Xue, Zhimin ; Wang, Tiejun, ACS Sustainable Chemistry & Engineering, 2022, 10(37), 12197-12206

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  6 h, 0 °C
1.2 Solvents: Water
Reference
Synthesis of (+)-salvianolic acid A from sodium Danshensu
Xu, Kai; Liu, Hao; Liu, Delong; Sheng, Cheng; Shen, Jiefeng; et al, Tetrahedron, 2018, 74(40), 5996-6002

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel (Palladium bimetallic catalyst) ,  Palladium (Nickel bimetallic catalyst) Solvents: Methanol ;  4.1 h, rt
Reference
Highly chemoselective hydrogenation of active benzaldehydes to benzyl alcohols catalyzed by bimetallic nanoparticles
Liu, Chulong; Bao, Hailin; Wang, Dingsheng; Wang, Xinyan; Li, Yadong; et al, Tetrahedron Letters, 2015, 56(46), 6460-6462

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  overnight, rt
Reference
Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol
Matsjeh, S.; Anwar, C.; Sholikhah, E. N.; Alimuddin, A. A., International Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium borohydride ;  10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Synthesis and heme polymerization inhibitory activity (HPIA) assay of antiplasmodium of N-(3,4-dimethoxybenzyl)-1,10-phenanthrolinium bromide from vanillin
Fitriastuti, Dhina; Mardjan, Muhammad Idham Darussalam; Jumina; Mustofa, Indonesian Journal of Chemistry, 2014, 14(1), 1-6

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 3 h, 0 °C
Reference
Electrochemical Cleavage of Aryl Ethers Promoted by Sodium Borohydride
Wu, Wen-Bin; Huang, Jing-Mei, Journal of Organic Chemistry, 2014, 79(21), 10189-10195

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
New method of preparation of (2-bromo-4,5-dimethoxyphenyl)propanenitrile by reaction of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene with acetonitrile and its use for the synthesis of ivabradine and its pharmaceutically acceptable acid addition salts
, European Patent Organization, , ,

Veratryl alcohol Raw materials

Veratryl alcohol Preparation Products

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